Bicyclo[3.1.1]hept-2-ene-2-carboxaldehyde
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Overview
Description
. It is a bicyclic monoterpene aldehyde, characterized by its unique structure which includes a bicyclo[3.1.1]heptane ring system. This compound is found naturally in essential oils of various plants and is known for its distinctive aroma.
Preparation Methods
Synthetic Routes and Reaction Conditions
Bicyclo[3.1.1]hept-2-ene-2-carboxaldehyde can be synthesized through several methods. One common approach involves the oxidation of Myrtenol, a related alcohol, using oxidizing agents such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO2) . The reaction typically occurs under mild conditions and yields the desired aldehyde with high selectivity.
Industrial Production Methods
In an industrial setting, the production of this compound often involves the use of large-scale oxidation processes. These processes are optimized for efficiency and cost-effectiveness, utilizing continuous flow reactors and advanced catalytic systems to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
Bicyclo[3.1.1]hept-2-ene-2-carboxaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, PCC, MnO2
Reduction: NaBH4, LiAlH4
Substitution: Amines, Hydrazines
Major Products
Oxidation: Carboxylic acids
Reduction: Myrtenol
Substitution: Imines, Hydrazones
Scientific Research Applications
Bicyclo[3.1.1]hept-2-ene-2-carboxaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Bicyclo[3.1.1]hept-2-ene-2-carboxaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function . This reactivity underlies its antimicrobial and anti-inflammatory effects, as it can disrupt microbial cell walls and modulate inflammatory pathways .
Comparison with Similar Compounds
Bicyclo[3.1.1]hept-2-ene-2-carboxaldehyde is unique among similar compounds due to its specific bicyclic structure and functional groups. Similar compounds include:
Myrtenol: The corresponding alcohol, which can be oxidized to form the aldehyde.
Nopol: Another bicyclic monoterpene with a similar structure but different functional groups.
Camphor: A bicyclic ketone with distinct chemical properties and applications.
These compounds share structural similarities but differ in their reactivity and applications, highlighting the unique properties of this compound.
Properties
CAS No. |
73991-29-4 |
---|---|
Molecular Formula |
C8H10O |
Molecular Weight |
122.16 g/mol |
IUPAC Name |
bicyclo[3.1.1]hept-2-ene-2-carbaldehyde |
InChI |
InChI=1S/C8H10O/c9-5-7-2-1-6-3-8(7)4-6/h2,5-6,8H,1,3-4H2 |
InChI Key |
PWVXOZMACNWSII-UHFFFAOYSA-N |
Canonical SMILES |
C1C=C(C2CC1C2)C=O |
Origin of Product |
United States |
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